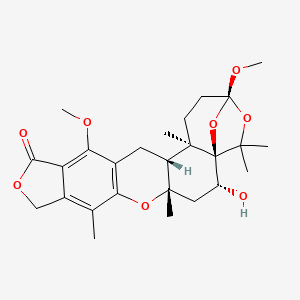
2-Bromo-3-octadecylthiophene
Overview
Description
“2-Bromo-3-octadecylthiophene” is an organic compound . It is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .
Synthesis Analysis
The synthesis of thiophene-based compounds like “this compound” often involves the use of nickel and palladium-based catalytic systems . For instance, the polymerization of 2-bromo-3-hexylthiophene was conducted using a nickel catalyst .Molecular Structure Analysis
The molecular formula of “this compound” is C22H39BrS . Its molecular weight is 415.52g/mol .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 33.0 to 37.0 degrees Celsius . Its flash point is 229 degrees Celsius .Scientific Research Applications
Synthesis and Polymerization
Polymer Synthesis : 2-Bromo-3-octadecylthiophene is utilized in the synthesis of polymers like poly(3-octadecylthiophene) (PODT). PODT is synthesized both chemically and electrochemically and is soluble in organic solvents. Its spectroelectrochemical results indicate polaron formation, with its optical properties analyzed at different temperatures (Calado et al., 2008).
Electrochemical and Optical Properties : The electrochemical properties of polymers derived from this compound, such as poly(3-octadecylthiophene), have been studied. They show semi-reversible behavior with specific anodic and cathodic peaks, making them significant in electrochemical applications (Calado et al., 2008).
Electronic Materials
- Organic Photovoltaics : this compound derivatives are used in the synthesis of materials for organic photovoltaics. These materials show properties like high regioregularity and thermal stability, making them suitable for efficient solar energy conversion and electronic applications (Kim et al., 2009).
Polymer Research
- Regiocontrolled Synthesis of Polymers : The compound plays a role in the regiocontrolled synthesis of poly(3-alkylthiophene)s. This involves using various catalysts and temperatures to control the regioregularity of the polymers, impacting their optical properties (Mao et al., 2004).
Superlattice Construction
- Organic-Inorganic Superlattices : Poly(thiophene)s derived from this compound have been used in the construction of organic-inorganic superlattices. This involves creating layered structures combining semiconductor layers for advanced material applications (Era et al., 2003).
Properties
IUPAC Name |
2-bromo-3-octadecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTBCEZWUFMYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740288 | |
| Record name | 2-Bromo-3-octadecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827343-18-0 | |
| Record name | 2-Bromo-3-octadecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B1660671.png)




![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-benzo[d]azepin-1-one](/img/structure/B1660683.png)



![Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]](/img/structure/B1660689.png)
![2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B1660690.png)
![Pyrrolidine, 1-[4-(2-naphthalenyloxy)butyl]-](/img/structure/B1660691.png)
